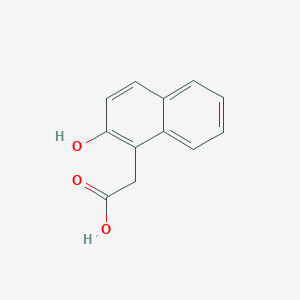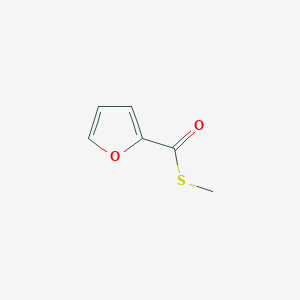![molecular formula C15H22O10 B088958 [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate CAS No. 14199-55-4](/img/structure/B88958.png)
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, also known as TMAOM, is a chemical compound that has been widely studied in the field of organic chemistry. It is a derivative of cellulose, a natural polymer that is found in plant cell walls. TMAOM has several interesting properties that make it a useful compound for various applications in scientific research.
Mécanisme D'action
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is not fully understood, but it is believed to interact with other molecules through hydrogen bonding and van der Waals interactions. It has been shown to form complexes with various metal ions, which can be useful in catalytic reactions.
Effets Biochimiques Et Physiologiques
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and biodegradability, which makes it a potential candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is its availability and relatively low cost compared to other compounds used in organic synthesis. However, its low solubility in common solvents and its sensitivity to moisture can be limitations in certain experiments.
Orientations Futures
There are several future directions for the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate. One potential area of research is the development of new synthetic methods for the production of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate and its derivatives. Another area of interest is the study of its potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Additionally, the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate's interactions with other molecules and its mechanism of action could lead to the development of new catalysts and materials.
Méthodes De Synthèse
The synthesis of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate can be achieved through several methods, including the acetylation of cellulose using acetic anhydride and acetic acid as the catalysts. This reaction results in the formation of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, it has been used as a starting material for the synthesis of other compounds due to its unique structure and reactivity. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
14199-55-4 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
Formule moléculaire |
C15H22O10 |
Poids moléculaire |
362.33 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Clé InChI |
BVCQQVDJOODWJR-QMIVOQANSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





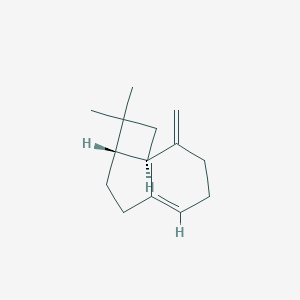
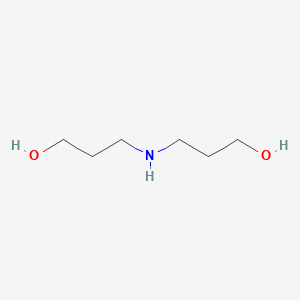
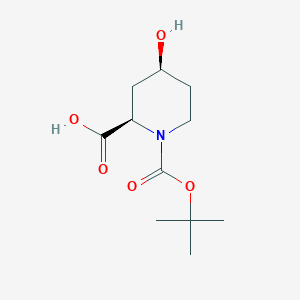
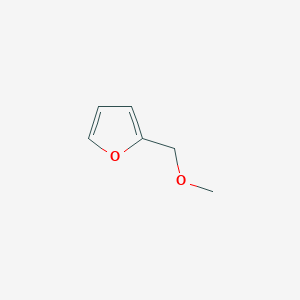
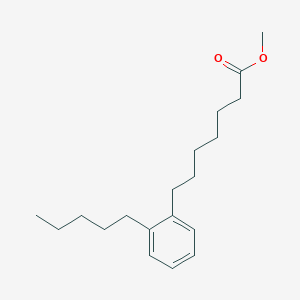
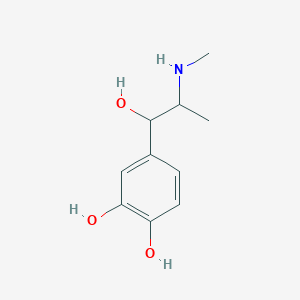

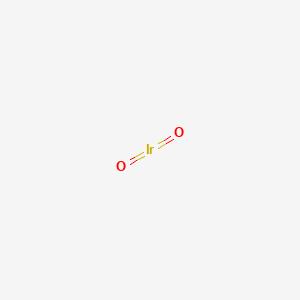
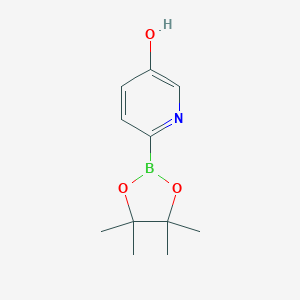
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
